molecular formula C14H15N5O2S B2499823 1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione CAS No. 897453-62-2

1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione

Cat. No. B2499823
CAS RN: 897453-62-2
M. Wt: 317.37
InChI Key: WLEOLYQOBLJSPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives has been a subject of interest due to their potential applications in medicinal chemistry and material science. In the first paper, the authors describe the synthesis of mixed ligand metal complexes using 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione as ligands. The metal ions involved in the complexation include Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). The ligands coordinate with the metal ions through the nitrogen atoms, while the thiocyanate and cyanate ions coordinate through sulfur and oxygen atoms, respectively .

The second paper presents a different approach to synthesizing purine derivatives, focusing on the formation of a pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system with a [1,2,3]triazole ring. The key step involves a 1,3-dipolar cycloaddition reaction of substituted alkyl azides to a terminal triple bond in a precursor molecule. This method yields two regioisomers, showcasing the versatility of cycloaddition reactions in creating diverse purine structures .

Lastly, the third paper discusses a [4+2] cycloaddition reaction to synthesize 7,9-diaryl-1,3,5-trimethyl-2,4,8-trioxohexahydro-9H-pyrimido[2,1-g]purine derivatives. The reaction involves the use of 8-arylideneaminocaffeine with aryl ketene or chloro ketene, which are generated in situ. This synthesis occurs in dioxane solvent and highlights the utility of cycloaddition reactions in constructing complex purine frameworks .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques. In the first study, UV-Visible and infrared spectroscopy are employed to determine the coordination mode of the ligands to the metal ions. The coordination through nitrogen atoms in the purine derivatives is a common structural feature, which is crucial for the stability and properties of the metal complexes .

The second study does not provide detailed structural analysis within the abstract, but the formation of regioisomers indicates that the molecular structure can vary significantly depending on the reaction conditions and the substituents on the azides used for the cycloaddition .

In the third paper, the [4+2] cycloaddition reaction leads to the formation of hexahydro-pyrimido[2,1-g]purine derivatives, which implies a significant alteration in the purine ring system. The addition of aryl groups further modifies the molecular structure, potentially affecting the electronic and steric properties of the compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these purine derivatives are complex and involve coordination chemistry, cycloaddition, and substitution reactions. The first paper demonstrates the coordination of purine derivatives with metal ions, which is a fundamental reaction in the formation of metal complexes . The second paper's cycloaddition reaction is a versatile tool in heterocyclic chemistry, allowing for the introduction of triazole rings into the purine scaffold . The third paper's [4+2] cycloaddition reaction is another example of how different reaction mechanisms can be utilized to create diverse purine-based structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are determined through elemental analysis, magnetic susceptibility, and conductivity measurements. The solid-state nature of the metal complexes is confirmed, and their magnetic and conductive properties suggest potential applications in materials science . The regioisomeric nature of the compounds synthesized in the second paper could lead to differences in their physical properties, such as solubility and melting points . The third paper does not provide specific details on the physical properties, but the introduction of aryl groups and the formation of a hexahydro-pyrimido structure are likely to influence the compounds' lipophilicity and chemical reactivity .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Research on compounds structurally related to 1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione, such as the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, has shown significant suppression of plasma oestradiol levels in postmenopausal patients, highlighting the potential for therapeutic applications in cancer treatment (Haynes et al., 2004).

Metabolic Insights

Investigations into the metabolic pathways of related compounds have provided insights into purine and pyrimidine metabolism. For instance, studies on uridine and uracil formation in ischemic rat and human hearts have revealed significant differences in the activity of uridine phosphorylase between human and rat myocardium, suggesting species-specific metabolic pathways (Smolenski et al., 1993).

Neurological Disorders and Developmental Conditions

Research into the syndrome of developmental delay, seizures, and behavioral phenotypes has uncovered a relationship with increased cellular nucleotidase activity, indicating a potential link between purine metabolism and neurological conditions (Page et al., 1997).

Drug Metabolism and Excretion

Studies on new anxiolytic drug candidates, like CP-93,393, have elucidated the metabolic and excretion pathways, showing extensive metabolism and identifying hydroxylation at the 5-position of the pyrimidine ring as a primary metabolic pathway (Prakash et al., 1998).

Diagnostic and Screening Tools

The potential of 1H-NMR spectroscopy in evaluating patients with inborn errors of purine and pyrimidine metabolism has been explored, demonstrating the technique's value as a screening tool for detecting these metabolic disorders (Wevers et al., 1999).

properties

IUPAC Name

1,3,9-trimethyl-8-(pyridin-3-ylmethylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-17-11-10(12(20)19(3)14(21)18(11)2)16-13(17)22-8-9-5-4-6-15-7-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEOLYQOBLJSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,9-trimethyl-8-((pyridin-3-ylmethyl)thio)-1H-purine-2,6(3H,9H)-dione

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